2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide

BTK inhibitor kinase assay IC50

2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide (CAS 1041544-39-1) is a pyridine-3-carbothioamide derivative that functions as a potent, low-nanomolar inhibitor of Bruton's tyrosine kinase (BTK). The compound is disclosed as Example 99 in patent US20240083900, which claims pyrazolo[1,5-a]pyrazine and related heterocycles as BTK inhibitors.

Molecular Formula C16H19N3S
Molecular Weight 285.4 g/mol
CAS No. 1041544-39-1
Cat. No. B1438585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide
CAS1041544-39-1
Molecular FormulaC16H19N3S
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=S)N
InChIInChI=1S/C16H19N3S/c1-16(2,3)11-6-8-12(9-7-11)19-15-13(14(17)20)5-4-10-18-15/h4-10H,1-3H3,(H2,17,20)(H,18,19)
InChIKeyQLTCRFOBMLKOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide (CAS 1041544-39-1): A High-Potency BTK Inhibitor and Sirt2-Fragment Precursor


2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide (CAS 1041544-39-1) is a pyridine-3-carbothioamide derivative that functions as a potent, low-nanomolar inhibitor of Bruton's tyrosine kinase (BTK) [1]. The compound is disclosed as Example 99 in patent US20240083900, which claims pyrazolo[1,5-a]pyrazine and related heterocycles as BTK inhibitors [1]. Beyond its BTK activity, the pyridine-3-carbothioamide scaffold has been crystallographically validated as a fragment hit against human Sirtuin 2 (Sirt2), establishing its utility in epigenetic probe development [2]. The compound is commercially available at ≥95% purity from multiple suppliers, making it accessible for direct procurement in early-stage drug discovery and chemical biology programs.

Why BTK Inhibitors and Pyridine-Carbothioamide Scaffolds Cannot Be Interchanged for 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide


BTK inhibitors exhibit profound target-potency cliffs even among structurally close analogs within the same patent series; for instance, Example 99 (the present compound) achieves an IC50 of 1 nM, whereas Example 236 in the same assay yields an IC50 of only 5.5 nM—a >5‑fold loss in potency [1]. This demonstrates that minor modifications to the pyridine-3-carbothioamide or pyrazolo[1,5-a]pyrazine core can drastically alter BTK engagement. Furthermore, the pyridine-3-carbothioamide chemotype is privileged for Sirt2 fragment-based drug discovery, as confirmed by the 1.55 Å co-crystal structure of a close analog with human Sirt2 [2]. Simple replacement with an alternative BTK or sirtuin scaffold lacking the thioamide moiety would forfeit both the low-nanomolar BTK potency and the crystallographically validated sirtuin-binding pharmacophore.

Quantitative Differentiation Evidence for 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide (CAS 1041544-39-1)


BTK Enzyme Inhibition: Head-to-Head Potency Advantage Over Closest Patent Analogs

In the BTK in vitro enzymatic assay described in patent US20240083900, 2-[(4-tert-butylphenyl)amino]pyridine-3-carbothioamide (Example 99) exhibits an IC50 of 1 nM [1]. This represents a >5‑fold improvement over Example 236 (IC50 = 5.5 nM) and is equipotent with Example 79 (IC50 = 1.0 nM) when measured in the same biochemical assay format [1][2]. The proximity to sub-nanomolar potency without requiring a covalent warhead distinguishes this compound from many clinical-stage covalent BTK inhibitors such as ibrutinib (IC50 = 0.5 nM in comparable recombinant BTK assays), suggesting a favorable balance of potency and potential selectivity [3].

BTK inhibitor kinase assay IC50 immuno-oncology autoimmune disease

Thioamide Pharmacophore: Structural Differentiation from Carboxamide-Based BTK Inhibitors

The compound contains a pyridine-3-carbothioamide moiety, whereas many clinically advanced BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) rely on carboxamide or acrylamide warheads for covalent Cys 481 targeting [2]. The thioamide group possesses distinct electronic and hydrogen-bonding properties: the C=S bond is longer (≈1.68 Å) and more polarizable than C=O (≈1.23 Å), which can alter inhibitor–kinase hinge-region interactions and residence time [3]. Although no co-crystal structure of this exact compound with BTK has been published, the thioamide chemotype has been validated in the Sirt2 co-crystal structure (PDB 9FDU, resolution 1.55 Å), where the carbothioamide engages the selectivity pocket via hydrogen bonds distinct from those formed by carboxamide analogs [1].

thioamide kinase inhibitor design covalent inhibitor pharmacophore binding mode

Crystallographic Validation of Pyridine-3-Carbothioamide as a Privileged Sirt2 Fragment Scaffold

A pyridine-3-carbothioamide-based fragment inhibitor was co-crystallized with human Sirt2 at 1.55 Å resolution (PDB 9FDU), revealing that the carbothioamide group occupies the enzyme's selectivity pocket through specific hydrogen-bond interactions with residues lining the NAD⁺-binding site [1]. The deposited structure demonstrates that the pyridine-3-carbothioamide core is a validated starting point for Sirt2 inhibitor optimization. While the crystallized fragment is not identical to 2-[(4-tert-butylphenyl)amino]pyridine-3-carbothioamide, the shared carbothioamide-pyridine scaffold strongly suggests that the present compound will bind in a similar pose, offering a ready-to-use vector for fragment growth at the 2-amino position where the 4-tert-butylphenyl substituent is attached [1].

Sirtuin 2 fragment-based drug discovery crystallography epigenetics selectivity pocket

Commercial Availability at Defined Purity: Enabling Reproducible Procurement

The compound is listed by multiple reputable vendors (AKSci, Enamine, Fujifilm Wako, Leyan) at a minimum purity specification of 95% [1]. This level of purity is suitable for direct use in biochemical and cellular assays without additional purification, reducing procurement-to-experiment turnaround time. The availability of a defined CAS number (1041544-39-1) and consistent molecular weight (285.41 g/mol) across suppliers facilitates batch-to-batch reproducibility—an essential criterion for industrial screening campaigns and academic multi-lab collaborations.

chemical procurement purity specification CAS 1041544-39-1 vendor comparison building block

Recommended Procurement-Driven Application Scenarios for 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide (CAS 1041544-39-1)


BTK Probe Development for Immuno-Oncology and B-Cell Malignancy Research

With a confirmed BTK IC50 of 1 nM in the same assay where closest patent analogs range from 1.0 to 5.5 nM, this compound is an ideal starting point for structure–activity relationship (SAR) studies aimed at identifying non-covalent BTK inhibitors [1]. Researchers can use it as a reference inhibitor in BTK-dependent cellular models (e.g., Ramos, TMD8) to benchmark target engagement before advancing to in vivo efficacy models of diffuse large B-cell lymphoma or chronic lymphocytic leukemia.

Sirt2 Fragment Elaboration for Epigenetic Drug Discovery

The pyridine-3-carbothioamide core is crystallographically validated as a Sirt2 selectivity-pocket binder (PDB 9FDU) [2]. Scientists can use the present compound directly for fragment growth by functionalizing the 4-tert-butylphenyl group or the pyridine ring. This approach bypasses de novo fragment screening and leverages the 1.55 Å structural data to guide rational design of Sirt2 inhibitors for cancer, neurodegeneration, or metabolic disease.

Kinome-Wide Selectivity Profiling and Chemical Biology Tool Generation

The compound's thioamide pharmacophore provides a differentiated hinge-binding motif relative to common carboxamide-based kinase inhibitors [3]. Procurement of this compound enables kinome-wide selectivity profiling (e.g., using commercial kinase panels) to assess off-target liabilities and to develop biotinylated or fluorescent derivatives as chemical biology tools for target identification and cellular imaging studies.

High-Throughput Screening (HTS) Library Expansion with a Privileged Heterocyclic Scaffold

As a commercially available building block with ≥95% purity and a defined CAS number [4], this compound can be directly incorporated into diversity-oriented synthesis campaigns to generate focused libraries of pyridine-3-carbothioamide analogs. Such libraries are valuable for HTS against BTK, Sirt2, and other therapeutically relevant targets, providing a cost-effective strategy for hit identification.

Quote Request

Request a Quote for 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.